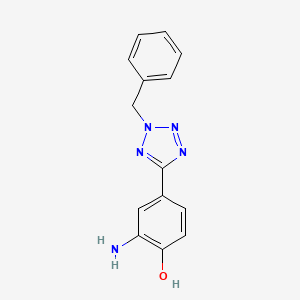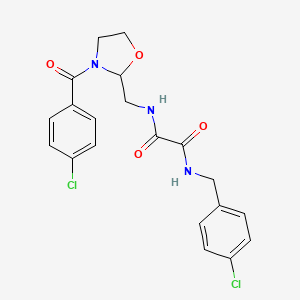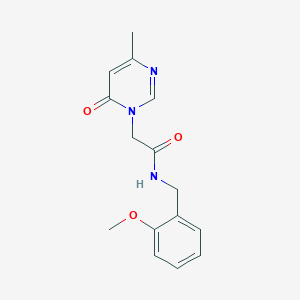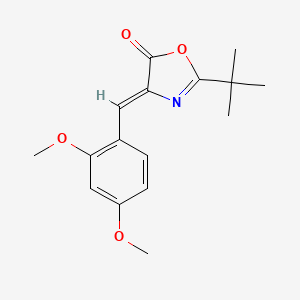
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol” is a compound that contains a tetrazole moiety . Tetrazole is a bioisostere of the carboxylic acid group and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Photo-Physical Characteristics
Researchers have synthesized novel fluorescent compounds, demonstrating the potential of similar chemical structures for developing new fluorescent materials. These compounds exhibit single absorption and dual emission characteristics, which are significant for applications in materials science and photophysics (Padalkar et al., 2011).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds have revealed their antibacterial activities against both gram-positive and gram-negative bacteria. This suggests that similar structures could be utilized in the development of new antibacterial agents (Kakanejadifard et al., 2013).
Fluorescent and Colorimetric pH Probe
A study introduced a highly water-soluble fluorescent and colorimetric pH probe, showcasing the use of benzothiazole derivatives in sensing applications. This probe can potentially be applied for real-time intracellular pH imaging, indicating the versatility of similar chemical frameworks in sensor development (Diana et al., 2020).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has demonstrated their high singlet oxygen quantum yield, indicating significant potential for use in photodynamic therapy for cancer treatment. This highlights the importance of such chemical structures in medical applications (Pişkin et al., 2020).
Enzyme Inhibition
Studies on new phenolic mono and bis Mannich bases incorporating benzimidazole have tested their inhibitory properties on human carbonic anhydrase isoforms, showing moderate enzyme inhibitory properties. This suggests potential pharmaceutical applications for similar compounds (Gul et al., 2016).
Wirkmechanismus
Target of Action
Tetrazole derivatives, which include this compound, are known to play a significant role in medicinal and pharmaceutical applications . They have been found to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazole derivatives are known to inhibit the synthesis of bacterial cell walls, resulting in cell lysis . They are structurally comparable to D-alanyl-D-alanine, a component of peptidoglycan, and are capable of reacting with penicillin-binding proteins .
Pharmacokinetics
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazole derivatives have been found to have significant free radical scavenging potentials and antihypertensive potentials .
Action Environment
One study shows that a honeycomb metal–carboxylate–tetrazolate framework, which includes a tetrazole derivative, has good thermal stabilities (300 °c), mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol are not fully understood as of my knowledge cutoff in 2021. Tetrazole moieties, which are present in this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Cellular Effects
The specific cellular effects of this compound are not well-documented as of my knowledge cutoff in 2021. Compounds with tetrazole moieties have been shown to have significant effects on various types of cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-known as of my knowledge cutoff in 2021. It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Eigenschaften
IUPAC Name |
2-amino-4-(2-benzyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-12-8-11(6-7-13(12)20)14-16-18-19(17-14)9-10-4-2-1-3-5-10/h1-8,20H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZYYDGWLKJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)
![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)



![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)



![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)
